trans-4-Propylphenyl 4-pentylcyclohexanecarboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-Propylphenyl 4-pentylcyclohexanecarboxylate typically involves the esterification of 4-pentylcyclohexanecarboxylic acid with 4-propylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Trans-4-Propylphenyl 4-pentylcyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or ethers.
Scientific Research Applications
Trans-4-Propylphenyl 4-pentylcyclohexanecarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of trans-4-Propylphenyl 4-pentylcyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Propylphenyl 4-pentylcyclohexanecarboxylate
- 4-Pentylphenyl 4-propylcyclohexanecarboxylate
- 4-Propylphenyl 4-pentylcyclohexanecarboxylate
Uniqueness
Trans-4-Propylphenyl 4-pentylcyclohexanecarboxylate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C21H32O2 |
---|---|
Molecular Weight |
316.5 g/mol |
IUPAC Name |
(4-propylphenyl) 4-pentylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C21H32O2/c1-3-5-6-8-18-9-13-19(14-10-18)21(22)23-20-15-11-17(7-4-2)12-16-20/h11-12,15-16,18-19H,3-10,13-14H2,1-2H3 |
InChI Key |
IIWRWTQRNMQITD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)CCC |
Origin of Product |
United States |
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